2-(1-Naphthyl)-3-(2-naphthyl)acrylicacid
Description
The compound of interest features dual naphthyl substituents at positions 1 and 2 on the acrylic acid backbone, which likely confers unique steric, electronic, and functional properties compared to single-substituted derivatives.
Properties
Molecular Formula |
C23H16O2 |
|---|---|
Molecular Weight |
324.4g/mol |
IUPAC Name |
(Z)-2-naphthalen-1-yl-3-naphthalen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C23H16O2/c24-23(25)22(21-11-5-9-18-7-3-4-10-20(18)21)15-16-12-13-17-6-1-2-8-19(17)14-16/h1-15H,(H,24,25)/b22-15- |
InChI Key |
JFTISQCMXAFSJS-JCMHNJIXSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C(C3=CC=CC4=CC=CC=C43)C(=O)O |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C(/C3=CC=CC4=CC=CC=C43)\C(=O)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C(C3=CC=CC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Positional Isomerism
The positional arrangement of naphthyl groups significantly impacts physicochemical properties:
Key Observations :
- Electronic Effects : The 2-naphthyl substituent allows for extended conjugation with the acrylic acid backbone, enhancing stability in reactions such as photopolymerization or electrophilic substitutions .
Physicochemical Properties
Notes:
- The dual-substituted target compound is expected to exhibit even lower solubility than its mono-substituted analogs due to increased hydrophobicity.
- Stability may be compromised by steric clashes between the 1- and 2-naphthyl groups, necessitating specialized storage conditions.
Pharmaceutical and Biochemical Uses
- 3-(2-Naphthyl)acrylic Acid: Used in antibiotic synthesis (e.g., USP/EP standards) and as a precursor for amino acid derivatives like 3-(2-Naphthyl)-L-alanine hydrochloride (CAS 122745-12-4), a GPCR modulator .
- 3-(1-Naphthyl)acrylic Acid : Employed in organic synthesis for fluorescent probes and metal-organic frameworks (MOFs) due to its rigid structure .
Specialty Chemicals
- Cyano Derivatives: 2-Cyano-3-(2-naphthyl)acrylic acid (CAS 37630-54-9) serves as a matrix substance in MALDI-MS, highlighting the role of electron-withdrawing groups in enhancing ionization efficiency .
- Amino Acid Conjugates: Derivatives like 3-(2-Naphthyl)-D-alanine (CAS 76985-09-6) are critical in peptide engineering for receptor-binding studies .
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